N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H18N2·2HCl. It is a derivative of cyclohexane, where two amine groups are substituted at the 1 and 2 positions, and both amine groups are further methylated. This compound is often used as a ligand in various chemical reactions, particularly in the promotion of N-alkenylation and N-alkylation reactions of amides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the methylation of cyclohexane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the selective methylation of the amine groups. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of various compounds via copper-catalyzed C-N coupling reactions.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic applications due to its ability to form stable complexes with metal ions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride exerts its effects involves its role as a ligand. It forms stable complexes with metal ions, which can then participate in various catalytic reactions. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed. For example, in copper-catalyzed C-N coupling reactions, the compound acts as a ligand to stabilize the copper ion, facilitating the coupling reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Dimethylethylenediamine
- (±)-trans-1,2-Diaminocyclohexane
- (R,R)-(-)-N,N’-Dimethyl-1,2-cyclohexanediamine
- (1R,2R)-(-)-1,2-Diaminocyclohexane
- (1S,2S)-(+)-1,2-Diaminocyclohexane
Uniqueness
N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific substitution pattern and its ability to form stable complexes with metal ions. This makes it particularly effective as a ligand in various catalytic reactions, especially in promoting N-alkenylation and N-alkylation reactions of amides .
Eigenschaften
Molekularformel |
C8H20Cl2N2 |
---|---|
Molekulargewicht |
215.16 g/mol |
IUPAC-Name |
1-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H |
InChI-Schlüssel |
UDYXZFBJGBDHHP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCCCC1NC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.